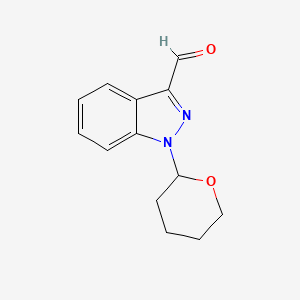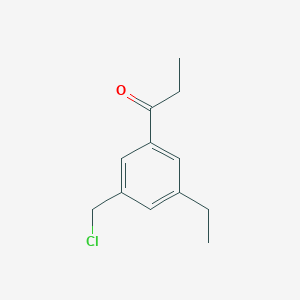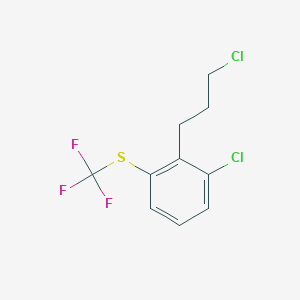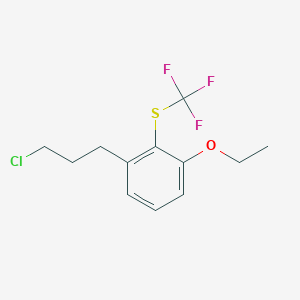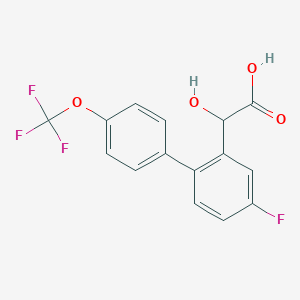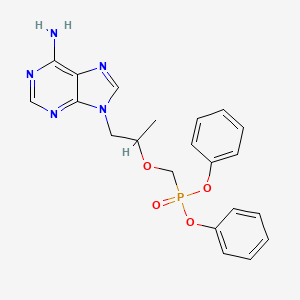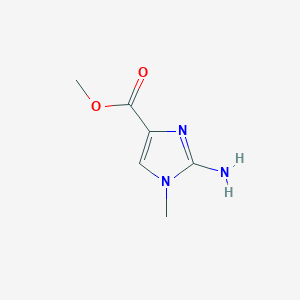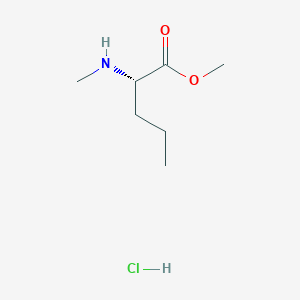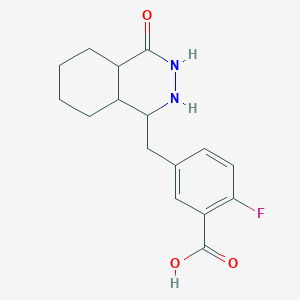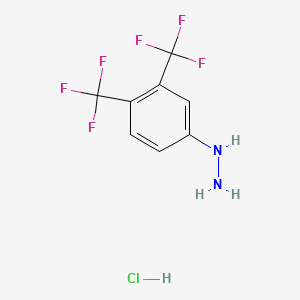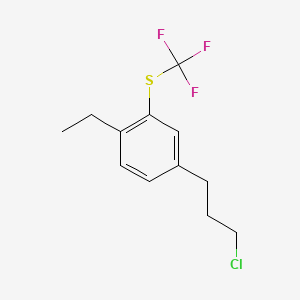![molecular formula C19H28O2 B14060887 (10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is one of the most abundant circulating steroids in humans and is produced in the adrenal glands, gonads, and brain . Dehydroepiandrosterone functions as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids in various tissues . It also has a variety of potential biological effects, binding to an array of nuclear and cell surface receptors and acting as a neurosteroid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dehydroepiandrosterone can be synthesized through several methods. One common approach involves the selective degradation of yam-derived diosgenin to 16-dehydropregnenolone acetate, followed by oxime formation and rearrangement . Another method involves the biotransformation of phytosterols using Mycobacterium species, which can convert phytosterols into dehydroepiandrosterone with high yield and productivity .
Industrial Production Methods: Industrial production of dehydroepiandrosterone often relies on the chemical synthesis from androst-4-ene-3,17-dione or 16-dehydropregnenolone acetate . These processes involve multiple steps, including esterification, protection, reduction, and hydrolysis reactions .
Análisis De Reacciones Químicas
Types of Reactions: Dehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form androstenedione or reduced to form androstenediol .
Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and reduction reactions . Conditions often involve specific pH levels, temperatures, and the presence of cofactors such as NADPH .
Major Products: The major products formed from these reactions include testosterone, androstenedione, and estradiol . These products are significant in various physiological processes and have therapeutic applications .
Aplicaciones Científicas De Investigación
Dehydroepiandrosterone has a wide range of scientific research applications:
Biology: Dehydroepiandrosterone plays a role in neurogenesis, neuronal growth, and differentiation.
Medicine: It is used in the treatment of conditions such as adrenal insufficiency, osteoporosis, and menopausal symptoms.
Industry: Dehydroepiandrosterone is used in the production of various steroidal drugs and supplements.
Mecanismo De Acción
Dehydroepiandrosterone exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Dehydroepiandrosterone is often compared with other steroid hormones such as testosterone, estradiol, and androstenedione.
Propiedades
Fórmula molecular |
C19H28O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |
Clave InChI |
FMGSKLZLMKYGDP-WYTRLKPUSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



